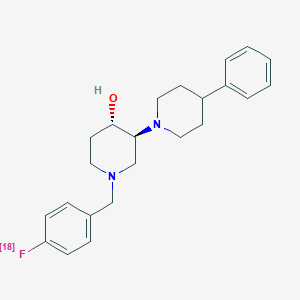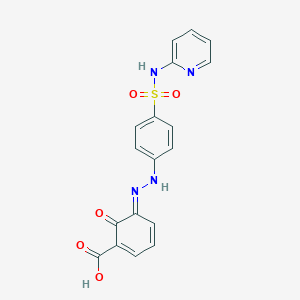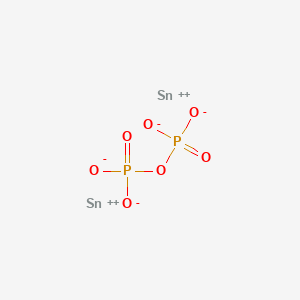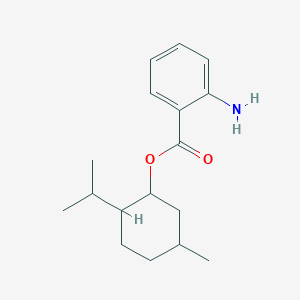
4-Fluorobenzyltrozamicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluorobenzyltrozamicol (4-FBT) is a chemical compound that has gained significant attention in scientific research for its potential use in the treatment of various neurological disorders. This compound is a selective antagonist of the muscarinic acetylcholine receptor subtype M2, which is primarily found in the central nervous system.
作用机制
The mechanism of action of 4-Fluorobenzyltrozamicol involves its selective binding to the M2 muscarinic acetylcholine receptor subtype. This receptor is primarily found in the central nervous system and is involved in various physiological processes, including cognition, memory, and mood regulation. By blocking the M2 receptor, 4-Fluorobenzyltrozamicol modulates these processes and improves cognitive function, memory, and mood.
生化和生理效应
4-Fluorobenzyltrozamicol has been shown to have various biochemical and physiological effects in animal models. It has been found to increase acetylcholine levels in the brain, which is involved in cognitive function and memory. Additionally, 4-Fluorobenzyltrozamicol has been shown to increase dopamine and serotonin levels in the brain, which are involved in mood regulation.
实验室实验的优点和局限性
The advantages of using 4-Fluorobenzyltrozamicol in lab experiments include its high selectivity for the M2 receptor, its ability to improve cognitive function and memory, and its anxiolytic and antidepressant effects. However, the limitations of using 4-Fluorobenzyltrozamicol include its potential toxicity and its limited availability.
未来方向
There are several future directions for the study of 4-Fluorobenzyltrozamicol. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of 4-Fluorobenzyltrozamicol in humans. Finally, the development of more selective and potent M2 receptor antagonists could lead to the development of more effective treatments for neurological disorders.
合成方法
The synthesis of 4-Fluorobenzyltrozamicol involves the reaction of 4-fluorobenzylamine with trozamicol. The reaction is carried out in the presence of a catalyst under controlled conditions. The resulting product is purified and characterized using various analytical techniques such as NMR and mass spectrometry.
科学研究应用
4-Fluorobenzyltrozamicol has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases. Additionally, 4-Fluorobenzyltrozamicol has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
属性
CAS 编号 |
154824-77-8 |
|---|---|
产品名称 |
4-Fluorobenzyltrozamicol |
分子式 |
C23H29FN2O |
分子量 |
367.5 g/mol |
IUPAC 名称 |
(3S,4S)-1-[(4-(18F)fluoranylphenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol |
InChI |
InChI=1S/C23H29FN2O/c24-21-8-6-18(7-9-21)16-25-13-12-23(27)22(17-25)26-14-10-20(11-15-26)19-4-2-1-3-5-19/h1-9,20,22-23,27H,10-17H2/t22-,23-/m0/s1/i24-1 |
InChI 键 |
HPZHSYBCGLDRCT-NOAXBIBBSA-N |
手性 SMILES |
C1CN(C[C@@H]([C@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)[18F] |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC=C(C=C4)F |
规范 SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC=C(C=C4)F |
同义词 |
4-F(18)fluorobenzyl-trozamicol 4-fluorobenzyltrozamicol 4-fluorobenzyltrozamicol, (trans-(-))-stereoisomer F(18)FBT p-(18F)fluorobenzyltrozamicol p-FBT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)


![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)